

# Ssj-183: A Potent Benzophenoxazine Tool Compound for Antimalarial Research

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## Compound of Interest

Compound Name: Ssj-183

Cat. No.: B611009

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## Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ssj-183** is a promising benzo[a]phenoxazine-based antimalarial compound that has demonstrated significant activity against multiple strains of *Plasmodium falciparum*, including those resistant to conventional therapies.<sup>[1][2][3]</sup> Its rapid onset of action and efficacy across all intraerythrocytic stages of the parasite make it a valuable tool for malaria research and a potential lead compound for drug development.<sup>[1][2][3]</sup> This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of **Ssj-183** as a tool compound in a research setting.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>24</sub> N <sub>4</sub> O	[4]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	Inferred from protocols

## Data Presentation

## In Vitro Efficacy of Ssj-183 against *P. falciparum* Strains

**Ssj-183** exhibits potent activity against a panel of drug-sensitive and drug-resistant *P. falciparum* strains, with IC<sub>50</sub> values in the nanomolar range.<sup>[1]</sup>

<i>P. falciparum</i> Strain	Resistance Profile	IC <sub>50</sub> (ng/mL) <sup>[1]</sup>	IC <sub>50</sub> (nM)
NF54	Sensitive	17	~44
K1	Chloroquine-R, Pyrimethamine-R	28	~73
W2	Chloroquine-R, Pyrimethamine-R	50	~130
Dd2	Chloroquine-R, Pyrimethamine-R	24	~62
7G8	Chloroquine-R	24	~62
FCR3	Chloroquine-R, Pyrimethamine-R	31	~81
TM90-C2B	Chloroquine-R, Pyrimethamine-R	22	~57

Note: Molar concentrations are approximated based on a molecular weight of 384.48 g/mol .

## In Vivo Efficacy of Ssj-183 against *P. berghei*

In the murine malaria model using *Plasmodium berghei*, **Ssj-183** demonstrates a rapid onset of action and significant parasite clearance.<sup>[1]</sup>

Parameter	Value
Animal Model	<i>P. berghei</i> -infected mice
Administration Route	Oral
ED <sub>90</sub> (90% reduction in parasitemia)	20 mg/kg (single dose) <a href="#">[1]</a>
Onset of Action	Rapid, comparable to artesunate <a href="#">[1]</a>
Half-life	~10 hours <a href="#">[1]</a> <a href="#">[3]</a>

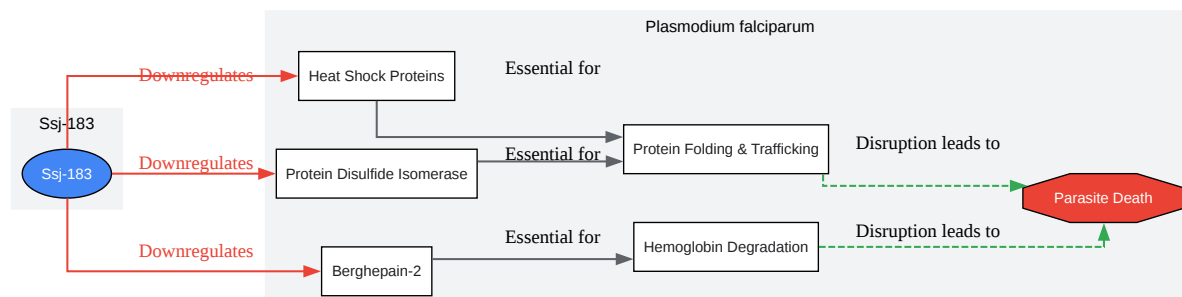
## Mechanism of Action

The precise mechanism of action of **Ssj-183** is not fully elucidated; however, proteomic studies in *P. berghei* have shown that treatment with **Ssj-183** leads to the significant downregulation of several key proteins, suggesting interference with essential cellular processes.[\[1\]](#)

Downregulated Proteins in *P. berghei* upon **Ssj-183** Treatment:[\[1\]](#)

- Heat Shock Protein (HSP)
- Disulfide Isomerase Precursor
- Berghepain-2 (a cysteine protease)

This suggests that **Ssj-183** may disrupt protein folding and trafficking pathways, as well as hemoglobin digestion within the parasite.



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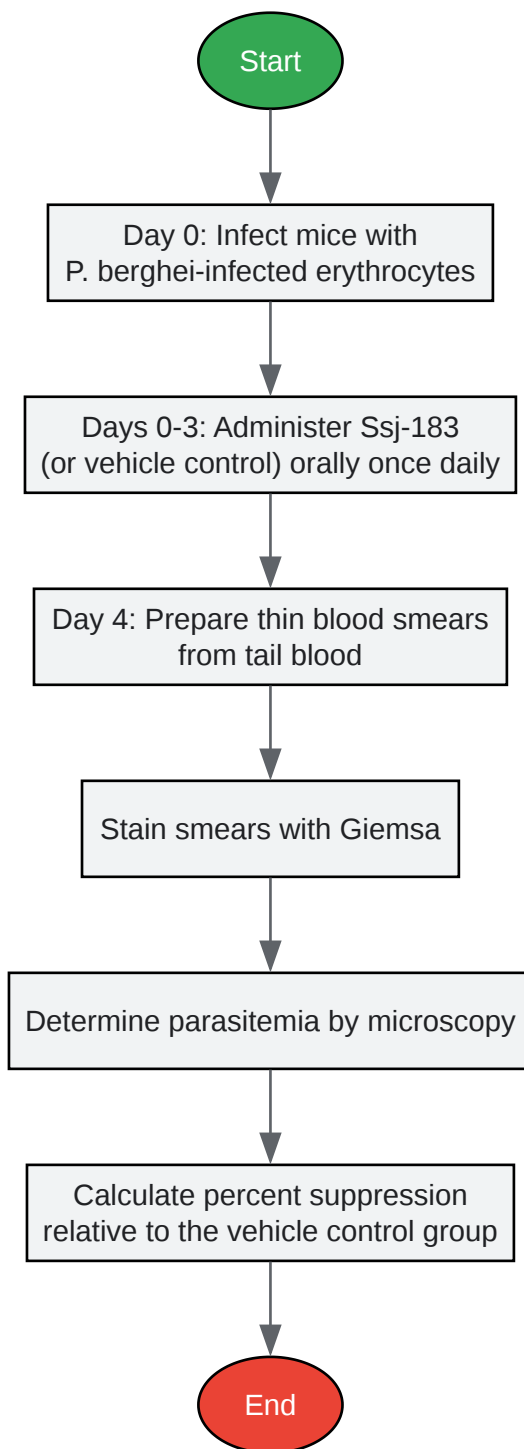
Caption: Proposed mechanism of **Ssj-183** action in Plasmodium.

## Experimental Protocols

The following are detailed protocols for key experiments to characterize the antimalarial activity of **Ssj-183**. These are based on standard methodologies and should be adapted to specific laboratory conditions and parasite strains.

### In Vitro Antimalarial Susceptibility Assay ( $[^3\text{H}]$ -Hypoxanthine Incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine into newly synthesized parasite DNA.



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